REACTION_CXSMILES
|
C(Cl)(=O)C.[NH:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[C:7]([C:14]2(O)[CH2:19][CH2:18][CH2:17][NH:16][CH2:15]2)=[CH:6]1>CCO>[NH:16]1[CH2:17][CH2:18][CH:19]=[C:14]([C:7]2[C:8]3[C:9](=[N:10][CH:11]=[CH:12][CH:13]=3)[NH:5][CH:6]=2)[CH2:15]1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
compound 4
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C=2C1=NC=CC2)C2(CNCCC2)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in MeOH
|
Type
|
FILTRATION
|
Details
|
Filtration over 25 g SCX-2 (MeOH followed by 1 N NH3/MeOH)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(=CCC1)C1=CNC2=NC=CC=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.18 mmol | |
AMOUNT: MASS | 1.43 g | |
YIELD: PERCENTYIELD | 44.1% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |